3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline
Overview
Description
3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline is an organic compound with the molecular formula C11H16FNO3 and a molecular weight of 229.25 g/mol . This compound is characterized by the presence of a fluorine atom, an aniline group, and a chain of ethoxy groups. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of 3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline typically involves the reaction of 3-fluoroaniline with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and ethoxy groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline include:
3-Fluoroaniline: Lacks the ethoxy groups, making it less versatile in certain applications.
4-(2-Methoxyethoxy)aniline: Does not contain the fluorine atom, which can affect its reactivity and binding properties.
3-Fluoro-4-methoxyaniline: Contains a methoxy group instead of the ethoxy chain, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of a fluorine atom and a chain of ethoxy groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
3-fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWHLVSQOMUGQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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